Apaziquone, also known as EO9 and Qapzola™, is a bioreductive prodrug [, ] belonging to the class of anti-cancer agents called bioreductive alkylating agents [, , ]. It acts as an analog of mitomycin C [, ]. It is being investigated for its potential as a loco-regional therapy, particularly in the treatment of non-muscle invasive bladder cancer (NMIBC) [, , , ]. Apaziquone exhibits selective cytotoxicity towards both hypoxic and aerobic cancer cells [, ].
Apaziquone, also known as EO9, is a bioreductive drug primarily developed for the treatment of muscle-invasive bladder cancer. It is classified as an indolequinone compound, which undergoes enzymatic reduction to generate reactive metabolites capable of inducing DNA damage in cancer cells. The compound has a complex clinical history, having undergone various phases of clinical trials with mixed results regarding its efficacy.
The initial synthesis of apaziquone was reported in 1987, and since then, multiple methodologies have been developed to produce it. The compound's structure is defined by its chemical formula and its IUPAC name: 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione .
Apaziquone falls under the category of bioreductive drugs, which are activated in hypoxic tumor environments. Its mechanism relies on specific reductase enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), which catalyzes the conversion of apaziquone into cytotoxic agents that can damage DNA .
The synthesis of apaziquone has evolved since its discovery. The original method involved the formation of the indolequinone structure through various synthetic routes. More recent approaches utilize nucleophilic substitution reactions to create derivatives with improved properties .
Technical Details:
Apaziquone's molecular structure features an indole ring system fused with a quinone moiety, characterized by:
Apaziquone undergoes reduction via enzymatic pathways primarily involving NQO1. This reduction leads to the formation of reactive species that can alkylate DNA, resulting in cytotoxic effects.
Technical Details:
The mechanism by which apaziquone exerts its effects involves several steps:
Research indicates that the cytotoxic potency of apaziquone is enhanced under acidic conditions (pH 6.0), which is significant for its application in tumor microenvironments .
Relevant data shows that apaziquone's effectiveness is significantly influenced by pH levels and the presence of reductases in tumor cells .
Apaziquone has been primarily investigated for:
Clinical trials have explored its potential as a radiosensitizer when used alongside radiation therapy, although results have varied significantly across studies . Future applications may focus on refining patient selection based on tumor hypoxia and enzyme expression profiles to enhance therapeutic outcomes.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3